
Lenalidomide-PEG3-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lenalidomide-PEG3-OH is a derivative of lenalidomide, a well-known immunomodulatory drug. Lenalidomide itself is a derivative of thalidomide and is widely used in the treatment of multiple myeloma and myelodysplastic syndromes. The addition of a polyethylene glycol (PEG) chain to lenalidomide enhances its solubility and bioavailability, making it a valuable compound for various scientific and medical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide-PEG3-OH typically involves the following steps:
Bromination: The bromination of methyl 2-methyl-3-nitrobenzoate using N-bromosuccinimide in the presence of a radical initiator such as α,α′-azo-bis-isobutyronitrile.
Condensation: The brominated product is then condensed with 3-aminopiperidine-2,6-dione in the presence of a base like triethylamine in dimethylformamide (DMF).
Hydrogenation: The resulting nitro compound is hydrogenated using palladium hydroxide as a catalyst to yield lenalidomide.
PEGylation: Finally, lenalidomide is reacted with a PEG3-OH moiety under appropriate conditions to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for bromination and hydrogenation steps, and the use of high-purity reagents to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
Lenalidomide-PEG3-OH undergoes various chemical reactions, including:
Oxidation: Can be oxidized under specific conditions to form corresponding oxides.
Reduction: The nitro group in the precursor can be reduced to an amine group.
Substitution: The bromine atom in the intermediate can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Palladium on carbon (Pd/C) or palladium hydroxide is commonly used for hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of lenalidomide, which can be further functionalized for specific applications.
科学的研究の応用
Lenalidomide-PEG3-OH has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving protein degradation and signal transduction pathways.
Medicine: Investigated for its potential in treating various cancers and inflammatory diseases.
Industry: Utilized in the development of drug delivery systems due to its enhanced solubility and bioavailability.
作用機序
Lenalidomide-PEG3-OH exerts its effects through multiple mechanisms:
Immunomodulation: Enhances the immune response by increasing the production of interleukin-2 and interferon-gamma.
Anti-angiogenesis: Inhibits the formation of new blood vessels, thereby restricting the growth of tumors.
Protein Degradation: Functions as a molecular glue, promoting the degradation of specific proteins involved in cancer cell survival.
類似化合物との比較
Similar Compounds
Thalidomide: The parent compound, known for its immunomodulatory and anti-angiogenic properties.
Pomalidomide: Another derivative of thalidomide, with similar but more potent effects compared to lenalidomide.
Lenalidomide: The base compound without the PEG chain, widely used in clinical settings.
Uniqueness
Lenalidomide-PEG3-OH stands out due to its enhanced solubility and bioavailability, which make it more effective in drug delivery applications. The PEGylation also reduces the immunogenicity of the compound, making it safer for long-term use.
特性
分子式 |
C19H25N3O6 |
|---|---|
分子量 |
391.4 g/mol |
IUPAC名 |
3-[7-[2-[2-(2-hydroxyethoxy)ethoxy]ethylamino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C19H25N3O6/c23-7-9-28-11-10-27-8-6-20-15-3-1-2-13-14(15)12-22(19(13)26)16-4-5-17(24)21-18(16)25/h1-3,16,20,23H,4-12H2,(H,21,24,25) |
InChIキー |
DIQWHNQYBAXWTN-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCOCCOCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



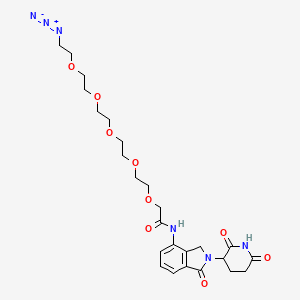
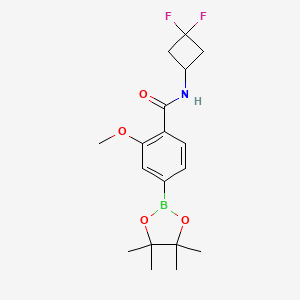

![methyl 2-amino-8-hydroxy-5-oxo-4-[2-[(2-oxochromen-3-yl)methoxy]phenyl]-4H-pyrano[3,2-c]chromene-3-carboxylate](/img/structure/B14764756.png)
![3-[[(2S,3S,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-2-(1-methyl-2,4-dioxopyrimidin-5-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B14764765.png)
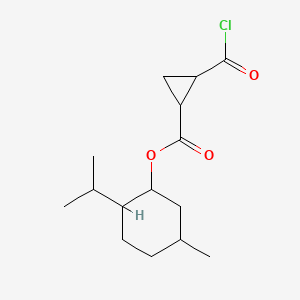
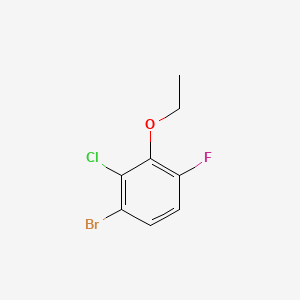
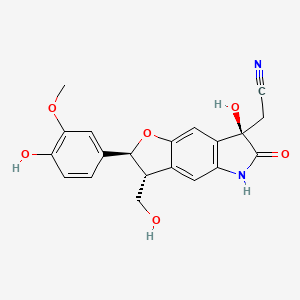
![(Z)-but-2-enedioic acid;1-[4-[2-[[1-(3,4-difluorophenyl)pyrazol-3-yl]methoxy]ethyl]piperazin-1-yl]ethanone](/img/structure/B14764792.png)

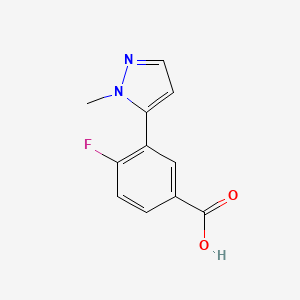
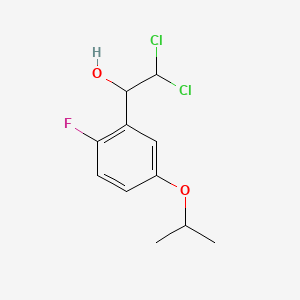
![acetic acid;(2S)-6-amino-N-[(2S)-1-[[(2S)-1-[[(2R)-1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide](/img/structure/B14764830.png)
